molecular formula C19H17ClN2O B12793041 4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol CAS No. 16607-19-5

4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol

Cat. No.: B12793041
CAS No.: 16607-19-5
M. Wt: 324.8 g/mol
InChI Key: JSWXIWMLGUHYJY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a dimethylamino group, and a phenyl group attached to a pyridinol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the chlorophenyl and phenyl groups through electrophilic aromatic substitution reactions. The dimethylamino group is usually introduced via nucleophilic substitution.

  • Step 1: Formation of the Pyridine Ring

      Reagents: Acetaldehyde, ammonia, and formaldehyde.

      Conditions: Heated under reflux in the presence of a catalyst such as zinc chloride.

  • Step 2: Electrophilic Aromatic Substitution

      Reagents: Chlorobenzene and bromobenzene.

      Conditions: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

  • Step 3: Nucleophilic Substitution

      Reagents: Dimethylamine.

      Conditions: Carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Halogen substitution reactions, particularly involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium iodide in acetone (Finkelstein reaction) for halogen exchange.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological pathways.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. For example, modifications to the dimethylamino group can lead to compounds with improved efficacy and reduced side effects in treating conditions such as depression and anxiety.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-3-(dimethylamino)-2-pyridinol
  • 4-(4-Chlorophenyl)-3-(methylamino)-6-phenyl-2-pyridinol
  • 4-(4-Bromophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol

Uniqueness

Compared to similar compounds, 4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

16607-19-5

Molecular Formula

C19H17ClN2O

Molecular Weight

324.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(dimethylamino)-6-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C19H17ClN2O/c1-22(2)18-16(13-8-10-15(20)11-9-13)12-17(21-19(18)23)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,23)

InChI Key

JSWXIWMLGUHYJY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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